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Compound of Interest

Compound Name: D-Ribopyranosylamine

Cat. No.: B1139917 Get Quote

A detailed examination of the synthesis, stability, and biological relevance of D-
Ribopyranosylamine in comparison to other key pyranosylamines, providing researchers,

scientists, and drug development professionals with a comprehensive guide to their properties

and applications in carbohydrate chemistry.

In the intricate world of carbohydrate chemistry, pyranosylamines, cyclic sugar derivatives with

a nitrogen atom at the anomeric carbon, represent a class of compounds with significant

biological and synthetic importance. Among these, D-Ribopyranosylamine holds a unique

position due to its relationship with D-ribose, a fundamental component of RNA. This guide

provides an objective comparison of D-Ribopyranosylamine with other notable

pyranosylamines, such as D-glucopyranosylamine and D-xylopyranosylamine, focusing on their

synthesis, structural characteristics, stability, and potential biological activities. This comparison

is supported by experimental data and detailed protocols to assist researchers in their scientific

endeavors.

Structural and Synthetic Comparison
The synthesis of pyranosylamines typically involves the reaction of a reducing sugar with an

amine. In the case of N-aryl-pyranosylamines, the reaction of D-ribose with arylamines has

been shown to yield the α-anomer of D-ribopyranosylamine. Interestingly, studies have

revealed that even when starting with a furanosyl precursor, the more stable pyranose ring can
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be formed under certain conditions, highlighting the thermodynamic preference for the six-

membered ring structure.

One notable study detailed the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine
from a protected D-ribofuranosylamine precursor. Controlled acidic hydrolysis of 2,3-O-

isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine unexpectedly led to ring

expansion and inversion of the anomeric configuration, yielding the α-D-ribopyranosylamine
derivative[1]. This underscores a key difference in the reactivity and stability of ribose

derivatives compared to other sugars.

A comparative crystallographic analysis of N-p-nitrophenyl-α-D-ribopyranosylamine and N-p-

nitrophenyl-α-D-xylopyranosylamine revealed distinct crystal packing and conformations. The

D-ribopyranosylamine derivative crystallized with three independent sugar molecules and a

water molecule in the unit cell, adopting a ¹C₄ conformation. In contrast, the D-

xylopyranosylamine derivative had only one molecule in the independent unit cell. This

difference in crystal structure suggests that the orientation of the hydroxyl groups in the

pyranose ring significantly influences the intermolecular interactions and solid-state properties

of these compounds.

Compound
Anomeric
Configuration

Ring Conformation
Crystal Lattice
Features

N-p-nitrophenyl-α-D-

ribopyranosylamine
α ¹C₄

Three independent

molecules, one water

molecule

N-p-nitrophenyl-α-D-

xylopyranosylamine
α Not specified

One molecule in the

independent unit cell

Table 1: Comparison of Crystallographic Data for N-p-nitrophenyl-α-D-ribopyranosylamine
and N-p-nitrophenyl-α-D-xylopyranosylamine. This table summarizes the key crystallographic

features observed for the two N-aryl-pyranosylamines, highlighting the structural differences

arising from the different sugar moieties.
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The stability of the glycosidic bond in pyranosylamines is a critical factor in their biological

function and application. While direct quantitative comparative studies on the hydrolysis rates

of a wide range of pyranosylamines are not extensively available in the reviewed literature, the

general principles of carbohydrate chemistry suggest that the stability is influenced by the

nature of the sugar, the aglycone, and the anomeric configuration.

The formation of the pyranose ring from a furanose precursor during the synthesis of N-(2,4-

dinitrophenyl)-α-D-ribopyranosylamine suggests a higher thermodynamic stability of the

pyranose form for this particular derivative[1]. This furanose-to-pyranose transition is a

significant aspect of ribose chemistry.

Biological Activity
Pyranosylamines and their derivatives are of interest in drug development due to their potential

as enzyme inhibitors and antiviral agents. For instance, N-(β-D-glucopyranosyl)-

imidazolecarboxamides have been synthesized and evaluated as inhibitors of glycogen

phosphorylase, a target for type 2 diabetes treatment[2]. These compounds demonstrated low

micromolar inhibition constants (Ki)[2].

While direct comparative biological activity data for D-Ribopyranosylamine against other

pyranosylamines is limited in the available literature, the structural similarity of D-
Ribopyranosylamine to the ribose moiety in nucleosides suggests its potential as a precursor

for the synthesis of nucleoside analogs with antiviral or anticancer properties. The interest in

fraudulent nucleosides for antiviral chemotherapy, including for viruses like HIV and SARS-

CoV-2, underscores the importance of exploring ribose-derived compounds[1].

Experimental Protocols
Synthesis of N-(2,4-dinitrophenyl)-α-D-
ribopyranosylamine
This protocol describes the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine via

acidic hydrolysis of a protected ribofuranosylamine precursor.

Materials:

2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine
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Trifluoroacetic acid (TFA)

Water

Ethanol (EtOH)

Silica gel for column chromatography

Hexane

Ethyl acetate (EtOAc)

Procedure:

Dissolve the starting material, 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-

ribofuranosylamine, in a mixture of TFA/H₂O/EtOH (1:1:8 v/v/v).

Stir the solution at room temperature for 15 minutes.

Concentrate the solution under reduced pressure to obtain a gum.

Purify the resulting gum by column chromatography on silica gel.

Elute the column with a gradient of hexane/EtOAc (starting with 6:4 v/v and increasing the

polarity to pure EtOAc).

Collect the fractions containing the desired product and concentrate them to yield N-(2,4-

dinitrophenyl)-α-D-ribopyranosylamine as a yellow syrup, which solidifies upon storage.

Analysis of Anomeric Configuration by NMR
Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining

the anomeric configuration of pyranosylamines. The chemical shift and the coupling constant of

the anomeric proton (H-1) are diagnostic.

General Principles:
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Chemical Shift: The anomeric proton of the α-anomer typically resonates at a lower field

(higher ppm value) compared to the β-anomer.

Coupling Constant (J₁,₂): The magnitude of the coupling constant between the anomeric

proton (H-1) and the adjacent proton (H-2) is indicative of their dihedral angle. For most

pyranoses in a ⁴C₁ chair conformation, a large J₁,₂ value (typically 7-9 Hz) indicates a trans-

diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer. A smaller

J₁,₂ value (typically 2-4 Hz) suggests a cis or equatorial-axial relationship, characteristic of

the α-anomer.

Sample Preparation:

Dissolve a small amount of the purified pyranosylamine in a suitable deuterated solvent

(e.g., D₂O, CDCl₃, or DMSO-d₆).

Transfer the solution to an NMR tube.

Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer of suitable field strength.

Ensure proper referencing of the chemical shifts.

Data Analysis:

Identify the signal corresponding to the anomeric proton (typically in the range of 4.3-5.9

ppm).

Determine the chemical shift of the anomeric proton.

Measure the coupling constant (J₁,₂) of the anomeric proton signal.

Compare the observed chemical shift and coupling constant with known values for α and β

anomers of similar compounds to assign the anomeric configuration.
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To further illustrate the concepts discussed, the following diagrams created using Graphviz

(DOT language) depict a simplified workflow for the synthesis and analysis of pyranosylamines

and a logical relationship of their key characteristics.

Start: Reducing Sugar + Amine Pyranosylamine Synthesis Purification
(e.g., Crystallization, Chromatography) Structural Characterization

NMR Spectroscopy
(Anomeric Configuration)

X-ray Crystallography
(3D Structure)
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(e.g., Hydrolysis)

Biological Activity
(e.g., Enzyme Inhibition)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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